N-(3-(2-oxopyrrolidin-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide
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Description
N-(3-(2-oxopyrrolidin-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Research by Borzilleri et al. (2006) explored substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy research (Borzilleri et al., 2006).
Electrochemical C–H Thiolation
Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process enables the efficient synthesis of compounds widely prevalent in pharmaceuticals and organic materials, showcasing an innovative approach to constructing biologically relevant heterocycles (Qian et al., 2017).
Synthesis and Cytotoxic Activity of Benzamide Derivatives
Adhami et al. (2014) synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, revealing significant cytotoxicity against several human cancer cell lines. This study emphasizes the potential of these compounds in developing anticancer drugs (Adhami et al., 2014).
Anti-Fatigue Effects of Benzamide Derivatives
Wu et al. (2014) investigated the anti-fatigue effects of benzamide derivatives in weight-loaded forced swimming mice. The findings indicate that certain benzamide derivatives can enhance the forced swimming capacity of mice, suggesting their potential as anti-fatigue agents (Wu et al., 2014).
Anticancer Evaluation of Benzamide Derivatives
Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against four cancer cell lines. This research contributes to the development of new anticancer agents (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15-3-1-10-20(15)11-2-8-18-16(22)13-4-6-14(7-5-13)23-17-19-9-12-24-17/h4-7,9,12H,1-3,8,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWKEAHYLHJHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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